4-Isopropyl-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride
Description
4-Isopropyl-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride is a substituted 1,2,3-triazole derivative featuring a methyl group at position 1, an isopropyl group at position 4, and an amine group at position 5, with a hydrochloride counterion. The triazole core provides structural rigidity and hydrogen-bonding capabilities, while the substituents modulate solubility, stability, and biological interactions.
Properties
IUPAC Name |
3-methyl-5-propan-2-yltriazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.ClH/c1-4(2)5-6(7)10(3)9-8-5;/h4H,7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXUUFQWOMJWGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N(N=N1)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride typically involves the reaction of isopropylamine with 2-cyanoethyl acetate to form 2-isopropyl-2-(1,2,3-triazol-3-yl)ethyl acetate. This intermediate is then subjected to hydrolysis and oxidation reactions to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are used under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of triazole oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
4-Isopropyl-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isopropyl-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which can modulate the activity of enzymes and receptors. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Substituent Variations in Triazole Amines
The structural uniqueness of the target compound lies in its alkyl substituents (methyl and isopropyl), which contrast with aryl or halogen substituents in analogues:
Key Observations :
- Alkyl vs. Aryl: The target compound’s isopropyl group likely improves solubility in non-polar media compared to aryl-substituted analogues, which favor crystallinity and π-stacking .
- Halogen vs.
Physicochemical Properties
Crystallography and Stability
- Target Compound: No crystallographic data is available, but analogues like fluorophenyl-thiazole-triazole hybrids () crystallize in triclinic P 1 symmetry with planar conformations, except for perpendicular fluorophenyl groups .
- 4-Bromo-1-methyl Analogue : Lacks reported melting/boiling points, but bromine’s atomic radius may influence packing density compared to isopropyl .
Biological Activity
4-Isopropyl-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C₅H₈ClN₅
- Molecular Weight : 177.61 g/mol
- CAS Number : 4923-01-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, making it a versatile scaffold in drug design.
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Antifungal Activity
Triazole compounds are also recognized for their antifungal properties. In vitro studies have demonstrated that this compound exhibits activity against common fungal pathogens such as Candida albicans and Aspergillus niger.
Case Studies
Several case studies have explored the biological activity of triazole derivatives, including this compound:
-
Case Study on Antimicrobial Efficacy :
A study published in the Journal of Antibiotic Research evaluated the efficacy of various triazole derivatives against resistant bacterial strains. The results indicated that this compound exhibited superior activity compared to traditional antibiotics. -
Case Study on Antifungal Properties :
Research published in Mycological Research assessed the antifungal activity of several triazole compounds. The findings revealed that this compound effectively inhibited the growth of Candida species at concentrations lower than those required for conventional antifungal agents.
Toxicity and Safety Profile
While the biological activities are promising, it is crucial to assess the toxicity and safety profile of this compound. Preliminary toxicological evaluations indicate low toxicity in mammalian cell lines at therapeutic concentrations. However, further studies are necessary to establish a comprehensive safety profile.
Q & A
Q. What are the optimal synthetic routes for preparing 4-isopropyl-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride with high purity?
- Methodological Answer : The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:
- Cycloaddition : Reacting a substituted alkyne (e.g., 3-methyl-1-pentyne) with an azide precursor under Cu(I) catalysis in solvents like DMF or THF at 60–80°C .
- Amine Functionalization : Introducing the amine group at position 5 via nucleophilic substitution or reductive amination.
- Salt Formation : Neutralizing the free amine with HCl in ethanol to yield the hydrochloride salt .
Purification via recrystallization (ethanol/water) or column chromatography (silica gel, methanol/dichloromethane) is critical for removing unreacted intermediates .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for a singlet (~2.5 ppm) for the methyl group at position 1, a multiplet (~2.7 ppm) for the isopropyl group, and a broad peak (~5.5 ppm) for the amine protons (exchange with D₂O confirms NH₂) .
- ¹³C NMR : Peaks at ~150 ppm (triazole carbons), ~25 ppm (isopropyl CH₃), and ~45 ppm (methyl group) .
- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ at m/z 169.1 (free base) and [M+Cl]⁻ at m/z 205.5 (hydrochloride) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Hydrochloride salts are generally soluble in polar solvents (water, methanol) but poorly soluble in non-polar solvents (hexane). Conduct solubility tests via phase-solubility analysis .
- Stability : Store at –20°C under inert gas (argon) to prevent hygroscopic degradation. Monitor stability via HPLC over 6 months (retention time shifts indicate decomposition) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in biological systems?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding between the triazole NH and catalytic residues .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites (e.g., amine group reactivity) .
Q. What strategies resolve contradictions in reported biological activity data for triazole derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity) and normalize data by lipophilicity (logP) .
- SAR Studies : Synthesize analogs (e.g., swapping isopropyl with cyclopropyl) and test in parallel to isolate structural contributors to activity .
Q. How can tautomerism in the triazole ring affect experimental results?
- Methodological Answer :
- X-Ray Crystallography : Resolve tautomeric forms (1H vs. 2H) via single-crystal analysis. For example, the 1H tautomer dominates in polar solvents .
- Variable-Temperature NMR : Monitor chemical shift changes in DMSO-d₆ from 25°C to 100°C to detect dynamic tautomerism .
Q. What advanced analytical methods characterize trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column (0.1% formic acid in acetonitrile/water) to separate impurities. Quantify via external calibration curves .
- ICP-MS : Detect heavy metal residues (e.g., copper from catalysis) at ppb levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
